2,4-Dihydroxy-5-hydroxymethylpyridine
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Overview
Description
2,4-Dihydroxy-5-hydroxymethylpyridine is a pyridine derivative known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyl groups at the 2 and 4 positions and a hydroxymethyl group at the 5 position on the pyridine ring. It is a part of a broader class of pyridine derivatives that are often found in natural products and have significant biological activities.
Mechanism of Action
Target of Action
2,4-Dihydroxy-5-hydroxymethylpyridine is a pyridine derivative . Pyridine derivatives are known as metabolites from bacteria and fungi . .
Mode of Action
It’s worth noting that pyridine derivatives are generally known for their inherent polarity, which is increased in most cases by hydroxy and carboxy groups
Biochemical Pathways
It’s known that pyridine derivatives can exhibit a wide range of biological activities, including acting as antibiotics, insecticides, enzyme inhibitors, and antitumor drugs
Result of Action
It’s worth noting that the compound was found to be inactive against several microorganisms, including three micro algae, the fungus mucor miehei, the yeast candida albicans, and the bacteria staphylococcus aureus, bacillus subtilis, escherichia coli, and streptomyces viridochromogenes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-5-hydroxymethylpyridine can be achieved through various methods. One common approach involves the hydroxylation of 2,4-dihydroxypyridine followed by the introduction of a hydroxymethyl group at the 5 position. This can be done using formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically requires controlled temperatures and specific reaction times to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxy-5-hydroxymethylpyridine undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 2,4-Dihydroxy-5-carboxypyridine.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
2,4-Dihydroxy-5-hydroxymethylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
2,4-Dihydroxy-5-hydroxymethylpyridine can be compared with other similar pyridine derivatives, such as:
2,4-Dihydroxy-5-methylpyridine: Lacks the hydroxymethyl group, which may result in different reactivity and biological activities.
2,4-Dihydroxy-5-ethylpyridine: Contains an ethyl group instead of a hydroxymethyl group, leading to variations in its chemical and biological properties.
2,4-Dihydroxy-5-isopropylpyridine: The presence of an isopropyl group introduces steric hindrance, affecting its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogues.
Properties
IUPAC Name |
4-hydroxy-5-(hydroxymethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-3-4-2-7-6(10)1-5(4)9/h1-2,8H,3H2,(H2,7,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRXQFPQQJKZEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716233 |
Source
|
Record name | 4-Hydroxy-5-(hydroxymethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143834-60-0 |
Source
|
Record name | 4-Hydroxy-5-(hydroxymethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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